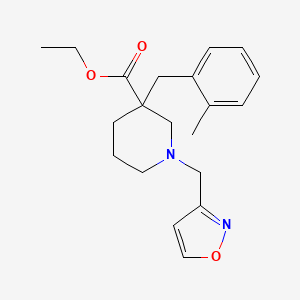![molecular formula C22H32N2O3 B6130948 7-(2,3-dimethoxybenzyl)-2-(3-methyl-2-butenoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6130948.png)
7-(2,3-dimethoxybenzyl)-2-(3-methyl-2-butenoyl)-2,7-diazaspiro[4.5]decane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(2,3-dimethoxybenzyl)-2-(3-methyl-2-butenoyl)-2,7-diazaspiro[4.5]decane is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound is a spirocyclic derivative of the alkaloid, vincamine, which is found in the leaves of the Vinca minor plant. The synthesis method of this compound, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions will be discussed in
作用机制
The mechanism of action of 7-(2,3-dimethoxybenzyl)-2-(3-methyl-2-butenoyl)-2,7-diazaspiro[4.5]decane involves the activation of the cholinergic system in the brain. It acts as a cholinesterase inhibitor, which increases the levels of acetylcholine in the brain. This leads to improved cognitive function and neuroprotection.
Biochemical and Physiological Effects
7-(2,3-dimethoxybenzyl)-2-(3-methyl-2-butenoyl)-2,7-diazaspiro[4.5]decane has been shown to have several biochemical and physiological effects. It can improve cognitive function, reduce inflammation, and inhibit tumor growth. It has also been found to have antioxidant properties and can protect against oxidative stress.
实验室实验的优点和局限性
One advantage of using 7-(2,3-dimethoxybenzyl)-2-(3-methyl-2-butenoyl)-2,7-diazaspiro[4.5]decane in lab experiments is its neuroprotective effects. It can be used to study the mechanisms of neuroprotection and the cholinergic system in the brain. However, one limitation is that it can be difficult to synthesize and purify, which can limit its availability for research.
未来方向
There are several future directions for research on 7-(2,3-dimethoxybenzyl)-2-(3-methyl-2-butenoyl)-2,7-diazaspiro[4.5]decane. One direction is to study its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to investigate its anti-inflammatory and anti-tumor properties for potential cancer treatments. Additionally, further research can be done to optimize the synthesis method and improve the yield and purity of the compound.
Conclusion
In conclusion, 7-(2,3-dimethoxybenzyl)-2-(3-methyl-2-butenoyl)-2,7-diazaspiro[4.5]decane is a chemical compound that has potential applications in the field of medicine. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound can lead to new treatments for neurodegenerative diseases and cancer.
合成方法
The synthesis method of 7-(2,3-dimethoxybenzyl)-2-(3-methyl-2-butenoyl)-2,7-diazaspiro[4.5]decane involves the reaction of vincamine with 2,3-dimethoxybenzaldehyde and 3-methyl-2-butenoyl chloride in the presence of a base. The product is purified using column chromatography to obtain the final compound. This synthesis method has been optimized to improve the yield and purity of the compound.
科学研究应用
7-(2,3-dimethoxybenzyl)-2-(3-methyl-2-butenoyl)-2,7-diazaspiro[4.5]decane has been the subject of scientific research due to its potential applications in the field of medicine. It has been found to have neuroprotective effects and can improve cognitive function. It has also been shown to have anti-inflammatory and anti-tumor properties.
属性
IUPAC Name |
1-[9-[(2,3-dimethoxyphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-3-methylbut-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O3/c1-17(2)13-20(25)24-12-10-22(16-24)9-6-11-23(15-22)14-18-7-5-8-19(26-3)21(18)27-4/h5,7-8,13H,6,9-12,14-16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQAPJEIYKCRYFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)N1CCC2(C1)CCCN(C2)CC3=C(C(=CC=C3)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-allyl-1-[2-(3-fluorophenyl)ethyl]-6-oxo-N-2-propyn-1-yl-3-piperidinecarboxamide](/img/structure/B6130866.png)
![N-[3-(5-methyl-2H-tetrazol-2-yl)-1-adamantyl]-3-furamide](/img/structure/B6130868.png)
![5-{[benzyl(methyl)amino]methyl}-N,N-dimethyl-3-isoxazolecarboxamide](/img/structure/B6130875.png)
![7-(cyclobutylmethyl)-2-[(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6130878.png)
![2-{1-(4-ethoxybenzyl)-4-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6130880.png)
![2-({[3-mercapto-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-6-methoxyphenol](/img/structure/B6130895.png)



![2-{1-cyclopentyl-4-[4-(difluoromethoxy)benzyl]-2-piperazinyl}ethanol](/img/structure/B6130916.png)
![6-[3-(dimethylamino)-1-pyrrolidinyl]-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide](/img/structure/B6130929.png)
![1-[1-(cyclopropylcarbonyl)-3-piperidinyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6130939.png)
![2-[2-amino-1-(2-ethoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrrol-3-yl]-4(3H)-quinazolinone](/img/structure/B6130952.png)
![N-{[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-methyl-1-(1,3-thiazol-2-yl)ethanamine](/img/structure/B6130968.png)